カルベジロール

概要

説明

作用機序

カルベジロールは、β1、β2、およびα1受容体を遮断することによってその効果を発揮します . この作用は、心拍数を遅くし、血圧を下げるのに役立ちます . β1受容体の阻害は、心臓の拍動数と収縮力を低下させ、α1受容体の阻害は血管拡張を引き起こし、さらに血圧を低下させます . カルベジロールの二重作用は、高用量単剤療法に比べて副作用の発生率を減らすため、併用療法に有利です .

類似の化合物との比較

カルベジロールは、メトプロロール、アテノロール、プロプラノロールなどの他のβ遮断薬と比較されることがよくあります。 選択的β1遮断薬であるメトプロロールやアテノロールとは異なり、カルベジロールは非選択的であり、α1受容体も遮断します . これにより、カルベジロールは血管拡張作用が強化され、特定の臨床状況でより効果的になります . ラベタロールなど、β遮断作用とα遮断作用の両方を持つ類似の化合物もありますが、カルベジロールは強力な抗酸化作用と抗アポトーシス作用が特徴です .

科学的研究の応用

Carvedilol has a wide range of scientific research applications. In medicine, it is used to treat heart failure, hypertension, and left ventricular dysfunction . It has been shown to reduce mortality and hospitalizations in patients with congestive heart failure . Carvedilol also possesses potent antioxidant and anti-apoptotic properties, making it useful in the treatment of dilated cardiomyopathy and anthracycline-induced cardiomyopathy . Additionally, carvedilol has been explored as a photopharmacological tool, where its activity can be controlled using visible light .

生化学分析

Biochemical Properties

Carvedilol interacts with various enzymes and proteins in the body. It is metabolized primarily by aromatic ring oxidation and glucuronidation, mediated mainly by CYP2D6 and, to a lesser extent, CYP2C9 . These interactions are followed by Phase II conjugating reactions, including glucuronidation and sulfation .

Cellular Effects

Carvedilol has significant effects on various types of cells and cellular processes. It slows down the heart rate and makes it easier for the heart to pump blood around the body . It also has antioxidant properties, which can prevent lipid peroxidation and the depletion of endogenous antioxidants, such as vitamin E and glutathione .

Molecular Mechanism

Carvedilol’s mechanism of action involves blocking various receptors in the body, including beta-1, beta-2, and alpha-1 receptors . By blocking alpha-1 receptors, carvedilol lowers blood pressure more than most beta blockers . It also inhibits receptors in the adrenergic nervous system, which releases noradrenaline to the body, including the heart .

Temporal Effects in Laboratory Settings

Carvedilol exhibits temporal changes in its effects over time in laboratory settings. It usually starts to work after about 1 hour, but it will take days or weeks for it to work fully . It is also known to be very lipophilic undergoing mainly biliary elimination by the liver .

Dosage Effects in Animal Models

In animal models of hyperlipidemia, carvedilol attenuates aortic lipid accumulation and decreases the aortic content of monocytes and foam cells, while preserving endothelial integrity and function . In a mouse model, carvedilol treatment was associated with reductions in heart rate and left ventricular dP/dt (max) at all dose levels .

Metabolic Pathways

Carvedilol is involved in various metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Transport and Distribution

Carvedilol is a basic, hydrophobic compound with a steady-state volume of distribution of 115 L . It is lipophilic and easily crosses the blood–brain barrier in animals, and hence is not thought to be peripherally selective .

Subcellular Localization

Carvedilol may exhibit its antioxidant activity through altering the subcellular localization of TXNIP, a protein that is important in both physiologic and pathophysiologic conditions . This alteration in TXNIP localization could contribute to the cardioprotective effects of carvedilol observed in animal models of acute myocardial ischemia .

準備方法

化学反応の分析

カルベジロールは、縮合や電荷移動錯体形成など、さまざまな化学反応を起こします。 たとえば、カルベジロールはp-ジメチルアミノベンズアルデヒドと反応して、601 nmで最大吸収を示す縮合生成物を形成します . カルベジロールは、p-クロラニルとも電荷移動錯体を形成し、662 nmで測定できます . これらの反応は、通常、目的の生成物の形成を確実にするために、制御された条件下で行われます。

科学研究アプリケーション

カルベジロールは、幅広い科学研究アプリケーションを持っています。 医学では、心不全、高血圧、および左室機能不全の治療に使用されます . カルベジロールは、うっ血性心不全患者における死亡率と入院率の低下を示すことが示されています . カルベジロールには、強力な抗酸化作用と抗アポトーシス作用も備わっており、拡張型心筋症やアントラサイクリン誘発性心筋症の治療に役立ちます . さらに、カルベジロールは、その活性を可視光を使用して制御できるフォトファーマコロジーツールとして研究されてきました .

類似化合物との比較

Carvedilol is often compared with other beta-blockers such as metoprolol, atenolol, and propranolol. Unlike metoprolol and atenolol, which are selective beta-1 blockers, carvedilol is nonselective and also blocks alpha-1 receptors . This gives carvedilol additional vasodilatory properties, making it more effective in certain clinical situations . Similar compounds include labetalol, which also has both beta and alpha-blocking activity, but carvedilol is unique in its potent antioxidant and anti-apoptotic properties .

特性

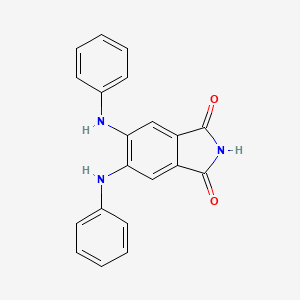

IUPAC Name |

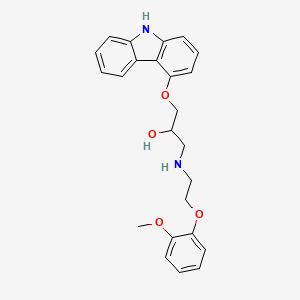

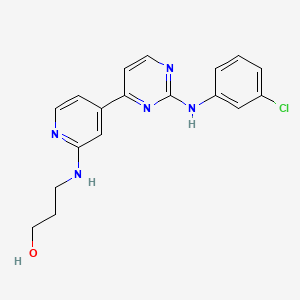

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022747 | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page. | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from ethyl acetate | |

CAS No. |

72956-09-3 | |

| Record name | Carvedilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72956-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvedilol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carvedilol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carvedilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-115 °C, 114 - 115 °C | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Carvedilol?

A: Carvedilol is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline on both β1-adrenergic and β2-adrenergic receptors. [] This blockade leads to a reduction in heart rate, decreased myocardial contractility, and a decrease in blood pressure. [] Carvedilol also exhibits α1-blocking properties, leading to vasodilation and further blood pressure reduction. []

Q2: How does Carvedilol differ from other β-blockers in its effects?

A: Carvedilol exhibits additional properties beyond its β-blocking action, differentiating it from traditional β-blockers like Metoprolol. Carvedilol acts as a potent antioxidant, scavenging free radicals and protecting against oxidative stress. [] Additionally, it exhibits antiproliferative effects on vascular smooth muscle cells, potentially offering benefits in managing vascular remodeling associated with hypertension. [] Studies also show it can selectively lower cardiac adrenergic activity by reducing norepinephrine levels in the coronary sinus, unlike Metoprolol, which did not show this effect. []

Q3: How does Carvedilol affect cardiac function in heart failure patients?

A: Studies indicate Carvedilol can improve left ventricular ejection fraction in patients with heart failure, potentially surpassing the effects observed with Metoprolol. [] This improvement in cardiac function contributes to its therapeutic efficacy in managing heart failure. []

Q4: Does Carvedilol impact apoptosis in cardiac cells?

A: Research suggests Carvedilol exerts anti-apoptotic effects in cardiac myocytes. [] Studies demonstrate that it can inhibit apoptosis induced by isoproterenol, a synthetic catecholamine, in H9C2-1 cardiac myocytes, potentially contributing to its cardioprotective properties. []

Q5: What is the role of β-arrestin in Carvedilol's cardioprotective effects?

A: Carvedilol displays β-arrestin–biased agonism, meaning it can selectively stimulate β-arrestin signaling downstream of β-adrenergic receptors independently of G protein activation. [] This β-arrestin signaling is linked to Carvedilol's antiapoptotic and cardioprotective effects, particularly in response to ischemia/reperfusion injury. []

Q6: Can Carvedilol's cardioprotective effects be enhanced?

A: Studies indicate that Compound-6 (Cmpd-6), a positive allosteric modulator of β1ARs, selectively enhances the binding affinity and β-arrestin-dependent signaling of Carvedilol. [] This co-administration potentiates the antiapoptotic and cardioprotective effects of Carvedilol against ischemia/reperfusion injury. []

Q7: How is Carvedilol metabolized in the body?

A: Carvedilol undergoes extensive metabolism, primarily in the liver, with cytochrome P450 (CYP) enzymes playing a key role. [] The CYP2D6 and CYP1A2 enzymes are involved in the stereoselective oxidation of Carvedilol in the liver, while CYP3A4 contributes to its intestinal oxidation. [] Additionally, glucuronidation in the liver and intestine contributes to its presystemic clearance. []

Q8: Does the presence of other drugs affect Carvedilol's pharmacokinetics?

A: Yes, Carvedilol's pharmacokinetics can be influenced by co-administration with other drugs. For instance, Ticlopidine, an antiplatelet agent, can inhibit CYP2C9-mediated metabolism of Carvedilol, leading to increased oral bioavailability. [] Similarly, Citalopram, a selective serotonin reuptake inhibitor, can also inhibit CYP2D6, leading to altered pharmacokinetics of Carvedilol. [] Amlodipine, a calcium channel blocker, exhibits a dose-dependent interaction with Carvedilol; higher doses of Amlodipine lead to increased plasma concentrations and altered pharmacokinetic parameters of Carvedilol. []

Q9: Does the route of administration impact Carvedilol's pharmacokinetic profile?

A: Yes, Carvedilol exhibits different pharmacokinetic profiles depending on the route of administration. When administered intravenously to dogs, Carvedilol achieves higher peak concentrations and a longer elimination half-life compared to oral administration. [] This difference highlights the impact of first-pass metabolism on Carvedilol's pharmacokinetics after oral dosing. []

Q10: What are the findings of Carvedilol's efficacy in treating skin carcinogenesis?

A: Carvedilol has shown promise as a potential chemopreventive agent against skin cancer. [, ] In vitro studies reveal that Carvedilol inhibits epidermal growth factor (EGF)-induced transformation of JB6 P+ cells, a skin cell model used to study tumor promotion. [] It also attenuates UV-induced activator protein-1 (AP-1) and NF-kB activity, suggesting anti-inflammatory effects. [] In vivo, topical Carvedilol application in mice models reduces UV-induced skin inflammation, epidermal hyperplasia, and tumor incidence. []

Q11: What is the role of Carvedilol in managing myocardial fibrosis?

A: Carvedilol has shown potential in reducing myocardial fibrosis, a pathological process contributing to heart failure progression. [] In rat models of isoproterenol-induced myocardial fibrosis, Carvedilol effectively reduced serum B-type natriuretic peptide (BNP) levels, BNP mRNA expression in the ventricular myocardium, and collagen volume fraction, indicating its antifibrotic effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)

![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)